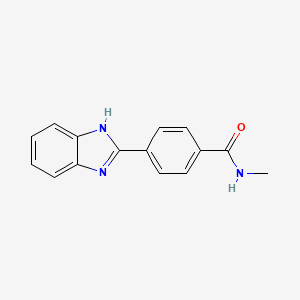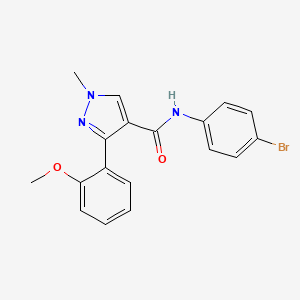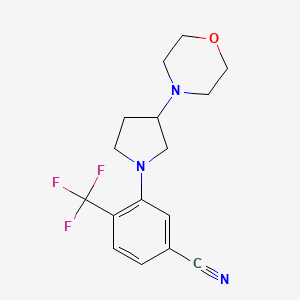![molecular formula C19H18ClN3O2 B7662130 N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide](/img/structure/B7662130.png)
N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide, also known as CMMP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a variety of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide is not fully understood, but it is believed to act by modulating various signaling pathways involved in cancer and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound also activates the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound exhibits a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. This compound also inhibits angiogenesis, which is the process by which new blood vessels are formed, by suppressing the expression of angiogenic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of targeted therapies for cancer. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research of N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. This could lead to the development of more effective and targeted therapies for cancer and inflammation. Another direction is to explore the potential of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, there is a need to optimize the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide involves the reaction of 4-chlorobenzyl chloride with 2-methoxyphenylhydrazine to form the intermediate product, which is then reacted with methyl-3-oxobutanoate to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23-12-16(18(22-23)15-5-3-4-6-17(15)25-2)19(24)21-11-13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZRQCHRVAVDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7662052.png)
![N'-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]-N'-ethyl-N-methylpropanediamide](/img/structure/B7662067.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)pyrimidin-5-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7662074.png)
![(2-Fluoro-6-hydroxyphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7662089.png)
![Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
![4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B7662100.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone](/img/structure/B7662106.png)

![N'-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-N-methylpropanediamide](/img/structure/B7662125.png)
![1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)

![3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7662140.png)

![N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide](/img/structure/B7662158.png)
